molecular formula C18H20N2O2 B5975033 N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

カタログ番号 B5975033
分子量: 296.4 g/mol
InChIキー: DLXDYVNISRTDBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly referred to as DBeQ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. This compound was first synthesized in 2006 and since then, it has been extensively studied for its mechanism of action and potential therapeutic benefits.

作用機序

DBeQ exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and immune responses. DBeQ specifically targets the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, DBeQ prevents the activation of NF-κB and reduces inflammation and immune responses.
Biochemical and Physiological Effects
DBeQ has been shown to have a range of biochemical and physiological effects. In cancer cells, DBeQ inhibits the growth and proliferation of cancer cells and induces apoptosis. In neurodegenerative diseases, DBeQ reduces the accumulation of misfolded proteins and protects neurons from damage. In autoimmune disorders, DBeQ suppresses the activity of immune cells and reduces inflammation.

実験室実験の利点と制限

One of the main advantages of using DBeQ in lab experiments is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. DBeQ is also relatively easy to synthesize and has good stability in solution. However, one limitation of using DBeQ in lab experiments is its relatively low potency compared to other inhibitors of the NF-κB pathway.

将来の方向性

There are several future directions for research on DBeQ. One potential area of research is the development of more potent inhibitors of the NF-κB pathway that can be used in clinical settings. Another area of research is the investigation of the potential therapeutic applications of DBeQ in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBeQ and its effects on different cell types and tissues.
In conclusion, DBeQ is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various diseases. Its specificity for the IKKβ kinase and its ability to inhibit the NF-κB pathway make it a valuable tool for studying the role of this pathway in disease. Further research is needed to fully understand the potential therapeutic applications of DBeQ and to develop more potent inhibitors of the NF-κB pathway.

合成法

The synthesis of DBeQ involves a multi-step process that includes the reaction of 2,5-dimethylaniline with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride. The final step involves the reaction of the obtained intermediate with methylamine to yield DBeQ.

科学的研究の応用

DBeQ has been extensively studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the NF-κB pathway. In neurodegenerative disease research, DBeQ has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to suppress the activity of immune cells and reduce inflammation.

特性

IUPAC Name

N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXDYVNISRTDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2,5-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。